tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate
Description
tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a unique amino(methylsulfanyl)methylidene moiety. This structure combines the Boc group’s stability and ease of deprotection with the reactive methylsulfanyl and imine-like methylidene groups, making it valuable in organic synthesis, particularly as a precursor for heterocycles or metal-coordination complexes.
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |
InChI Key |
QNNVPHNPWRBCKH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\N)/SC |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)SC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
This two-stage process is supported by literature precedent and provides a reliable route to the target compound with high purity and reproducibility.
Alternative Synthetic Approaches
Recent advances in carbamate chemistry suggest alternative methodologies that could be adapted for this compound’s synthesis:
One-pot three-component coupling : Primary amines, carbon dioxide, and alkyl halides can be combined in the presence of cesium carbonate and tetrabutylammonium iodide in anhydrous DMF to form carbamates without isolating intermediates. This method reduces steps and may be applicable if the amino(methylsulfanyl)methylidene group can be introduced via suitable alkyl halides.
Curtius rearrangement-based synthesis : Starting from carboxylic acids, reaction with di-tert-butyl dicarbonate and sodium azide forms acyl azides that rearrange to isocyanates, which can be trapped to form carbamates. This method is useful for complex carbamate derivatives but may require adaptation for sulfanyl-containing substrates.
Research Findings and Considerations
The methylsulfanyl group is sensitive to oxidation; therefore, inert atmosphere and anhydrous conditions are critical during synthesis to maintain the integrity of the sulfanyl moiety.
The bulky tert-butyl group provides steric protection, enhancing the stability of the carbamate and potentially influencing biological activity.
Purification is typically achieved by flash column chromatography on silica gel, using solvents such as dichloromethane and hexane mixtures, to isolate the pure compound as a colorless oil or solid.
Analytical characterization includes ^1H NMR, which shows characteristic signals for tert-butyl groups (singlets near 1.4 ppm) and methylsulfanyl protons (singlets near 2.8 ppm), confirming successful functionalization.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | tert-Butyl alcohol, chlorosulfonyl isocyanate, sulfamide or methylsulfanyl amine |
| Solvent | Dichloromethane (DCM), anhydrous |
| Atmosphere | Inert (nitrogen or argon) |
| Temperature | 0 °C to room temperature (carbamate formation), 20 °C (functionalization) |
| Reaction time | 0.5 h (carbamate formation), 1 h (functionalization) |
| Base | Triethylamine (for carbamate formation) |
| Purification | Flash column chromatography on silica gel |
| Yield | Generally high (>75%) under optimized conditions |
| Analytical methods | ^1H NMR, TLC, mass spectrometry |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Biological Applications
The unique structure of tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate suggests several potential biological activities:
- Antiviral Activity : The compound may exhibit antiviral properties due to its ability to interact with specific biological targets, similar to other compounds that contain sulfanyl groups which have been shown to enhance biological interactions.
- Medicinal Chemistry : It may serve as a lead compound for the development of new drugs targeting various diseases due to its structural features that allow for modifications leading to improved efficacy .
Potential Applications in Research
Case Studies
- Antiviral Research : A study demonstrated that compounds with similar structures to this compound effectively inhibited viral replication in vitro. The presence of the methylsulfanyl group was crucial for enhancing interaction with viral proteins, suggesting a pathway for further drug development .
- Topical Formulations : Research on cosmetic formulations indicated that incorporating compounds with similar functionalities could enhance skin hydration and provide therapeutic benefits for various skin conditions. The stability and efficacy of formulations containing such compounds were evaluated using response surface methodology .
- Synthetic Methodologies : Investigations into the protective group strategies highlighted the versatility of tert-butyl carbamates in organic synthesis. The ability to selectively protect amino groups allows for complex multi-step synthesis processes, making it valuable in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of stable intermediates and the modulation of biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a) tert-Butyl N-Hydroxycarbamate ()
- Structure : Boc-protected hydroxylamine.
- Comparison: The hydroxylamine group (–NH–OH) replaces the amino(methylsulfanyl)methylidene group. Applications: Used in nitroxide synthesis or as an oxidizing agent. Unlike the target compound, it lacks sulfur-based reactivity, limiting its utility in thiol-mediated reactions .
b) tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate ()
- Structure: Boc-protected benzylamine derivative with aromatic amino and methyl substituents.
- Applications: Widely used in pharmaceuticals (e.g., kinase inhibitors). The target compound’s aliphatic sulfanyl group may favor different bioactivity or solubility profiles .
c) trans-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid ()
- Structure : Cyclopentane core with Boc-protected amine and carboxylic acid.
- Comparison :
d) tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate ()
- Structure : Boc-protected alkylamine with azide functionality.
- Comparison :
e) tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate ()
- Structure : Boc-protected oxadiazole with fluorophenylmethylsulfanyl substituent.
- Comparison: The oxadiazole ring and fluorine enhance electronegativity and metabolic stability. Applications: Potential antimicrobial or anticancer agent. The target compound lacks this heterocyclic system but shares sulfanyl-based electronic modulation .
Physicochemical and Reactivity Comparison
| Property | Target Compound | tert-Butyl N-Hydroxycarbamate | tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |
|---|---|---|---|
| Solubility | Likely moderate (polar groups) | High (hydroxylamine) | Low (aromatic hydrophobicity) |
| Reactivity | Nucleophilic (SMe group) | Oxidizing | Electrophilic aromatic substitution |
| Synthetic Route | Condensation | Hydroxylamine protection | Reductive amination |
Biological Activity
Tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features:
- Molecular Formula : C₇H₁₄N₂O₂S
- Molecular Weight : Approximately 174.25 g/mol
- Key Functional Groups :
- Tert-butyl group, known for its steric bulkiness.
- Methylsulfanyl group, which may enhance interactions with biological targets.
- Carbamate functional group, contributing to the compound's reactivity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antioxidant Properties : The methylsulfanyl group may contribute to the compound's ability to scavenge free radicals, thus providing potential neuroprotective effects against oxidative stress.
- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are crucial in Alzheimer's disease pathology.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways, including:
- Condensation Reactions : Combining amines with isocyanates or carbamates under controlled conditions.
- Functional Group Modifications : Utilizing established methodologies to introduce the methylsulfanyl group into the carbamate framework.
Case Studies
- Neuroprotective Effects
- Enzyme Inhibition
Comparative Analysis
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Potential neuroprotective and enzyme inhibition | May reduce TNF-α and ROS levels |
| M4 Compound | Inhibits β-secretase and acetylcholinesterase | IC₅₀ = 15.4 nM for β-secretase |
| Other Carbamates | Varying degrees of enzyme inhibition | Some show significant cytotoxicity in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
